N-[4-(4-formamido-2,3-dimethylphenyl)-2,3-dimethylphenyl]formamide
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Overview
Description
N-[4-(4-formamido-2,3-dimethylphenyl)-2,3-dimethylphenyl]formamide is an organic compound characterized by its unique structure, which includes two formamido groups attached to a dimethylphenyl backbone. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[4-(4-formamido-2,3-dimethylphenyl)-2,3-dimethylphenyl]formamide can be synthesized through the reaction of dimethylphenylamine with formic anhydride. The reaction typically occurs under controlled conditions to ensure the proper formation of the formamido groups .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-formamido-2,3-dimethylphenyl)-2,3-dimethylphenyl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the formamido groups to amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[4-(4-formamido-2,3-dimethylphenyl)-2,3-dimethylphenyl]formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure
Mechanism of Action
The mechanism of action of N-[4-(4-formamido-2,3-dimethylphenyl)-2,3-dimethylphenyl]formamide involves its interaction with specific molecular targets. The formamido groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Shares a similar structure but lacks the additional formamido group.
N,N’-Bis(2,4-xylyl)formamidine: Contains similar aromatic rings but different functional groups.
Properties
IUPAC Name |
N-[4-(4-formamido-2,3-dimethylphenyl)-2,3-dimethylphenyl]formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-11-13(3)17(19-9-21)7-5-15(11)16-6-8-18(20-10-22)14(4)12(16)2/h5-10H,1-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWWKKDPXNONPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)NC=O)C2=C(C(=C(C=C2)NC=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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